Benzimidazole, 1-(4-chlorobutyl)-

Description

BenchChem offers high-quality Benzimidazole, 1-(4-chlorobutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 1-(4-chlorobutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

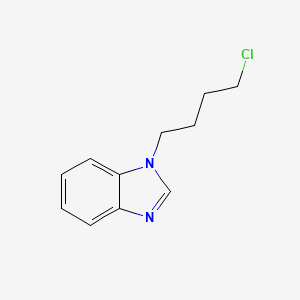

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

1-(4-chlorobutyl)benzimidazole |

InChI |

InChI=1S/C11H13ClN2/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

CRLDYDFRKDTPNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-chlorobutyl)benzimidazole

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a plethora of pharmacologically active agents.[3] Compounds bearing this moiety are found in numerous clinically approved drugs, exhibiting activities as diverse as anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and antihistamines (e.g., Bilastine).[2] The versatility of the benzimidazole core, particularly its amenability to substitution at the N-1 and C-2 positions, provides a robust platform for modulating physicochemical and pharmacological properties.

This guide focuses on a specific, yet illustrative, derivative: 1-(4-chlorobutyl)benzimidazole . As a functionalized intermediate, this molecule holds significant potential for the synthesis of novel therapeutic agents, acting as a linker to introduce other pharmacophores via its terminal chloro group. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in drug design, formulation development, and pharmacokinetic optimization. This document provides a comprehensive framework for the synthesis, characterization, and in-depth physicochemical profiling of this compound, grounded in established analytical methodologies and first principles.

Part 1: Synthesis and Structural Elucidation

The journey of characterizing a compound begins with its synthesis and the unambiguous confirmation of its chemical structure and purity. The choices made during synthesis and purification directly impact the quality of all subsequent physicochemical data.

Proposed Synthetic Pathway: N-Alkylation

A direct and efficient route to 1-(4-chlorobutyl)benzimidazole is the N-alkylation of the parent benzimidazole heterocycle. This reaction leverages the nucleophilicity of the imidazole nitrogen.

-

Reaction Principle: The reaction proceeds via an SN2 mechanism where the deprotonated benzimidazole anion attacks one of the electrophilic carbon centers of an alkylating agent like 1,4-dichlorobutane or 1-bromo-4-chlorobutane. Using a dihalogenated alkane requires careful control of stoichiometry to favor mono-alkylation.

-

Protocol Rationale:

-

Deprotonation: Benzimidazole is a weak base (pKa of the conjugate acid is ~5.6), so a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to generate the more nucleophilic benzimidazolide anion.[2]

-

Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion, thereby enhancing its nucleophilicity.

-

Reaction Control: Using a slight excess of the dichlorobutane and controlling the reaction time and temperature can minimize the formation of the bis-alkylated piperazine byproduct.[4] The primary product is expected to be the desired 1-(4-chlorobutyl)benzimidazole due to the higher reactivity of one halogen over the other in some cases or through stoichiometric control.

-

Structural Confirmation and Purity Assessment

Once synthesized, the identity and purity of the compound must be rigorously established.

| Technique | Purpose | Expected Observations for 1-(4-chlorobutyl)benzimidazole |

| ¹H NMR | Confirms the proton framework and connectivity. | Aromatic protons of the benzimidazole ring (7.2-7.8 ppm), a singlet for the C2-H (~8.1 ppm), and distinct triplets and multiplets for the four methylene groups (-CH₂-) of the butyl chain, including a downfield triplet for the -CH₂-Cl group.[5] |

| ¹³C NMR | Confirms the carbon skeleton. | Aromatic carbons, the C2 carbon (~140-150 ppm), and four distinct signals for the alkyl carbons.[5] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The ESI-MS should show a prominent [M+H]⁺ ion. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be clearly visible.[6] |

| HPLC-UV | Assesses purity and provides a quantitative method. | A single major peak at a characteristic retention time. Purity should be >95% for use in physicochemical studies. Detection is typically effective between 254 and 290 nm.[7] |

Part 2: Core Physicochemical Properties for Drug Development

The following properties are fundamental to predicting a compound's behavior in biological systems. Each protocol is designed to be a self-validating system, providing reliable and reproducible data.

Aqueous Solubility

-

Expertise & Experience: Solubility is a gatekeeper property. Poor aqueous solubility can lead to low and erratic absorption, hindering in vivo efficacy. We assess thermodynamic solubility, which represents the true equilibrium state, providing a solid baseline for formulation strategies.

-

Trustworthiness (Protocol): Shake-Flask Method (Thermodynamic Solubility)

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Add an excess amount of solid 1-(4-chlorobutyl)benzimidazole to a known volume of the buffer in a glass vial. The excess solid ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved.

-

Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.

-

-

Authoritative Grounding: The shake-flask method is the gold standard for solubility measurement and is recommended by regulatory bodies for its accuracy. The parent benzimidazole has low water solubility, which is further decreased by alkyl substitution.[8] The chlorobutyl chain will significantly reduce aqueous solubility compared to the parent ring.

Lipophilicity (LogD)

-

Expertise & Experience: Lipophilicity, or "greasiness," governs a molecule's ability to cross cell membranes. We measure LogD at pH 7.4, which is more physiologically relevant than LogP as it accounts for the ionization state of the molecule. For a basic compound like a benzimidazole, LogD at pH 7.4 will be lower than its LogP because a fraction of the compound will be in its more water-soluble, protonated form.

-

Trustworthiness (Protocol): Shake-Flask Method (n-Octanol/Buffer)

-

System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Distribution: Add a known amount of the compound (from a stock solution in a co-solvent like DMSO, keeping the final DMSO concentration <1%) to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake vigorously for several hours to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration in each phase by HPLC-UV.

-

Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

-

-

Authoritative Grounding: The n-octanol/water partition coefficient is the standard measure of lipophilicity. The parent benzimidazole has a LogP of 1.32.[9] The addition of the C4 alkyl chain and a chlorine atom will substantially increase the lipophilicity. A computed XLogP3 for the related 2-(4-Chlorophenyl)benzimidazole is 3.9, suggesting our target molecule will also be quite lipophilic.[10]

Ionization Constant (pKa)

-

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. For a basic compound, knowing the pKa is essential to understand its solubility, receptor interaction (as charged species often interact differently), and absorption profile across the pH gradient of the gastrointestinal tract. The primary basic center on 1-(4-chlorobutyl)benzimidazole is the N3 nitrogen.

-

Trustworthiness (Protocol): UV-Metric Titration

-

Principle: The UV-Vis absorbance spectrum of the benzimidazole ring changes as it becomes protonated. By monitoring this change across a range of pH values, the pKa can be determined. This method is highly sensitive and requires only a small amount of material.

-

Procedure: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10).

-

Measurement: Add a small, constant amount of the compound (from a concentrated stock) to each buffer and record the full UV spectrum (e.g., 220-350 nm).

-

Analysis: Plot the absorbance at a wavelength that shows the largest change versus pH. The data is fitted to the Henderson-Hasselbalch equation, and the inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

-

Authoritative Grounding: The conjugate acid of the parent benzimidazole has a pKa of approximately 5.6.[2] N-alkylation typically has a minor effect on the basicity of the remaining imidazole nitrogen. Therefore, a pKa in the range of 5.0-6.0 is expected.

Chemical Stability

-

Expertise & Experience: A drug candidate must be sufficiently stable to survive storage and administration. We evaluate stability in solutions of different pH to mimic conditions in the stomach (acidic) and intestines (neutral), as well as to predict shelf-life in potential formulations.

-

Trustworthiness (Protocol): HPLC-Based Solution Stability

-

Incubation: Prepare solutions of the compound (~10 µM) in buffers of varying pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood, and pH 9.0 for basic conditions).

-

Storage: Store aliquots of these solutions at controlled temperatures (e.g., 4°C, room temperature, and an accelerated condition of 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH or freezing), and analyze by HPLC-UV.

-

Data Evaluation: The stability is assessed by calculating the percentage of the compound remaining at each time point relative to the initial (T=0) concentration. The appearance of new peaks indicates degradation products.

-

-

Authoritative Grounding: Benzimidazoles are generally stable heterocycles.[9] However, stability can be influenced by substituents. A comprehensive study on various benzimidazoles showed good stability when stored at -20°C or -80°C over several months.[11] This protocol provides a robust assessment of potential hydrolytic degradation pathways.

Summary of Physicochemical Properties

The table below summarizes the predicted and experimentally determined properties for 1-(4-chlorobutyl)benzimidazole, providing a clear data-driven profile for drug development professionals.

| Property | Methodology | Predicted/Expected Value or Range | Significance in Drug Development |

| Molecular Weight | Mass Spectrometry | 208.68 g/mol | Governs diffusion and size-based interactions. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | Low (< 10 µg/mL) | Impacts oral absorption and formulation options. |

| Lipophilicity (LogD) | Shake-Flask (pH 7.4) | 3.0 - 4.0 | Key determinant of membrane permeability and ADME properties. |

| Ionization Constant (pKa) | UV-Metric Titration | 5.0 - 6.0 (Basic) | Determines charge state at physiological pH, affecting solubility and binding. |

| Chemical Stability | HPLC-Based Assay | Stable at pH 7.4; potential for slow degradation at extreme pH/high temp. | Essential for shelf-life, formulation, and in vivo half-life. |

| Melting Point | Capillary Method | Solid at room temperature; likely 60-100 °C range.[12] | Important for solid-state characterization and formulation. |

Conclusion

1-(4-chlorobutyl)benzimidazole presents as a lipophilic, weakly basic compound with low aqueous solubility. Its key features—the established benzimidazole core and the reactive chlorobutyl side chain—make it a valuable building block for creating more complex molecules with tailored pharmacological profiles. The comprehensive analytical framework detailed in this guide provides the necessary tools to generate high-fidelity physicochemical data. This information is paramount for making informed decisions in the drug discovery and development pipeline, enabling scientists to rationally design next-generation benzimidazole-based therapeutics, predict their in vivo behavior, and develop stable, effective formulations.

References

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

-

Zabihin, P., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Retrieved from [Link]

-

Indian Journal of Chemistry. (2013). A green synthesis of benzimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

Söylemez, E., & Göktaş, E. F. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Saravanan, K., et al. (n.d.). SYNTHESIS AND COMPUTATIONAL STUDIES OF 1-(4-CHLOROBENZYL)-2-(4-CHLOROPHENYL)- 1H-BENZIMIDAZOLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Chemsrc. (2025). 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole. Retrieved from [Link]

-

NUCLEUS. (2014). LC-MS/MS method for determination of benzimidazole residues in animal products. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Rasayan Journal. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1,4-bis(4-chlorobutyl)piperazine-1,4-diium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]

-

Boufroura, H., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Retrieved from [Link]57)

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. article.sapub.org [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1-(4-chlorobutyl)benzimidazole in Polar Aprotic Solvents

Introduction

1-(4-chlorobutyl)benzimidazole is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that dictates its utility in various applications, from its behavior in biological assays to its processability in chemical synthesis and formulation. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 1-(4-chlorobutyl)benzimidazole in polar aprotic solvents. It is designed for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar molecules.

Part 1: A Theoretical Framework for Solubility Prediction

A fundamental understanding of the molecular interactions between a solute and a solvent is paramount to predicting solubility. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[1]

The Nature of 1-(4-chlorobutyl)benzimidazole and Polar Aprotic Solvents

1-(4-chlorobutyl)benzimidazole possesses a rigid, aromatic benzimidazole core capable of hydrogen bonding (acting as a hydrogen bond donor at the N-H position and an acceptor at the other nitrogen) and a flexible, non-polar chlorobutyl side chain. This amphipathic nature suggests a complex solubility profile.

Polar aprotic solvents are characterized by their polarity and the absence of acidic protons.[2] They possess a significant dipole moment, allowing them to solvate polar molecules and ions, but they do not donate protons to form hydrogen bonds.[3] Common examples relevant to the dissolution of benzimidazole derivatives are listed in Table 1.

Table 1: Properties of Common Polar Aprotic Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 |

| Acetonitrile (MeCN) | 38.3 | 3.20 |

| Acetone | 21.8 | 2.91 |

Note: Values are approximate and can vary with temperature and pressure.[2]

A Predictive Tool: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative approach.[4] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

The principle is that substances with similar HSP values are likely to be soluble in one another. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

A smaller Ra value indicates a higher likelihood of solubility. A solute is predicted to be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute, defining a "solubility sphere".[5]

Table 2: Hansen Solubility Parameters (HSP) for Benzimidazole and Select Solvents

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Benzimidazole | 20.6 | 14.9 | 11.0 |

| DMSO | 18.4 | 16.4 | 10.2 |

| DMF | 17.4 | 13.7 | 11.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

Data for Benzimidazole and solvents from established HSP databases.[6]

This predictive framework allows for a rational selection of solvents for experimental solubility screening. For instance, based on the HSP of benzimidazole, DMF and DMSO appear to be promising solvents.

Part 2: Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4]

The Shake-Flask Method: A Detailed Protocol

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

1-(4-chlorobutyl)benzimidazole (solid)

-

Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(4-chlorobutyl)benzimidazole to a glass vial. The key is to ensure that undissolved solid remains at equilibrium, which confirms saturation. A starting point is to add approximately 2-5 mg of the compound to 1 mL of the solvent.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C, depending on the application) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-course experiment initially to determine the point at which the concentration of the dissolved solute no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC or LC-MS method.

-

Prepare a calibration curve using known concentrations of 1-(4-chlorobutyl)benzimidazole in the same solvent.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

Part 3: Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear and concise format for comparison and further analysis.

Presentation of Solubility Data

The results of the solubility studies should be presented in a structured table, allowing for easy comparison between different solvents.

Table 3: Experimentally Determined Solubility of 1-(4-chlorobutyl)benzimidazole at 25 °C (Illustrative Data)

| Solvent | Solubility (mg/mL) | Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | [Insert Experimental Value] | [Insert Experimental Value] |

| N,N-Dimethylformamide (DMF) | [Insert Experimental Value] | [Insert Experimental Value] |

| Acetonitrile (MeCN) | [Insert Experimental Value] | [Insert Experimental Value] |

| Acetone | [Insert Experimental Value] | [Insert Experimental Value] |

Note: This table is a template for presenting experimental findings. The values are to be determined empirically.

Correlating Experimental Data with HSP Predictions

The experimental data can be used to refine the understanding of the compound's HSP. By plotting the solubility against the calculated Ra value for each solvent, a correlation can be established. Solvents that are "closer" in Hansen space (lower Ra) should exhibit higher solubility. Discrepancies may point to specific interactions not fully captured by the HSP model, such as complex formation or reaction with the solvent. Some sources have noted that powerful hydrogen-bonding solvents like DMF and DMSO can sometimes lead to the formation of gelatinous precipitates with benzimidazoles, which is a practical consideration beyond simple solubility prediction.

The relationship between solute-solvent properties and solubility is summarized in the following diagram.

Caption: Factors Influencing Solubility.

Practical Implications for Researchers

-

Reaction Chemistry: Knowledge of solubility in solvents like DMF and acetonitrile is crucial for synthetic chemists when choosing a medium for reactions involving 1-(4-chlorobutyl)benzimidazole, ensuring that the reactants remain in the solution phase.

-

Purification: Solubility data guides the selection of solvent systems for crystallization, a common method for purifying solid compounds. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Drug Development: For drug development professionals, solubility in DMSO is particularly important as it is the standard solvent for storing and handling compound libraries for high-throughput screening. Poor solubility can lead to inaccurate results in biological assays.

Conclusion

While specific, pre-existing solubility data for 1-(4-chlorobutyl)benzimidazole in polar aprotic solvents is not widely published, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By leveraging theoretical models like Hansen Solubility Parameters, researchers can rationally select solvents for screening. The detailed shake-flask protocol offers a reliable method for obtaining high-quality, quantitative solubility data. This combined theoretical and practical approach empowers researchers to make informed decisions in synthesis, purification, and formulation, ultimately accelerating their research and development efforts.

References

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (URL not available)

- Process for the preparation of benzimidazole derivatives and salts thereof.

- Hansen Solubility Parameters. (URL not available)

- Computational Tools for Solubility Prediction.

- HSP Basics | Practical Solubility Science. (URL not available)

- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.

- The Evolution of Solubility Prediction Methods. Rowan. (URL not available)

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. (URL not available)

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Hansen solubility parameter for polar solvents.

- How to predict the solubility of an organic compound in different kinds of solvents? (URL not available)

- A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). (URL not available)

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). (URL not available)

- Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics | AIP Publishing. (URL not available)

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. (URL not available)

- Hansen Solubility Parameters (HSP). Adscientis. (URL not available)

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities, and Molecular Docking. MDPI. (URL not available)

- Hansen Solubility Parameters 2000.pdf. Kinam Park. (URL not available)

- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZ

- Hansen solubility parameter (HSP) values for the compounds used in this...

- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. DASH. (URL not available)

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. (URL not available) Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. (URL not available)

Sources

- 1. mdpi.com [mdpi.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to N-Alkylated Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents.[3][4] The introduction of an alkyl group at the N-1 position of the benzimidazole ring system significantly influences the molecule's physicochemical properties, such as lipophilicity and steric profile. This, in turn, can profoundly impact its biological activity and pharmacokinetic properties.[3][5] This technical guide provides a comprehensive overview of N-alkylated benzimidazole derivatives, delving into their synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, practical methodologies. We will explore the causal relationships behind synthetic choices and the rationale for investigating specific biological targets, grounding all claims in authoritative scientific literature.

I. Synthetic Strategies for N-Alkylated Benzimidazoles

The synthesis of N-alkylated benzimidazoles can be broadly categorized into two main approaches: direct N-alkylation of a pre-formed benzimidazole core and the construction of the N-alkylated benzimidazole ring from acyclic precursors.

Direct N-Alkylation of 2-Substituted Benzimidazoles

A prevalent and straightforward method for preparing N-alkylated benzimidazoles is the direct alkylation of a 2-substituted benzimidazole. This reaction typically involves the deprotonation of the N-H group of the benzimidazole ring with a base, followed by nucleophilic attack on an alkyl halide.

Rationale: This method is favored for its simplicity and the wide availability of both 2-substituted benzimidazoles and alkylating agents. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: N-Alkylation using a Phase-Transfer Catalyst [6]

This protocol describes a robust method for N-alkylation utilizing a phase-transfer catalyst, which is particularly effective for a range of alkyl bromides.

Materials:

-

2-Substituted-1H-benzimidazole (1.0 eq)

-

Alkyl bromide (C3-C10) (1.2 eq)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

-

30% Aqueous potassium hydroxide (KOH)

-

Toluene

Procedure:

-

To a solution of the 2-substituted-1H-benzimidazole in toluene, add TBAHS and 30% aqueous KOH.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add the corresponding alkyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

One-Pot Synthesis from o-Phenylenediamines

More convergent strategies involve the one-pot synthesis of N-alkylated benzimidazoles from o-phenylenediamines and aldehydes, followed by in-situ alkylation. This approach offers increased efficiency by reducing the number of synthetic steps and purification procedures.

Rationale: One-pot syntheses are advantageous in terms of time, cost, and environmental impact. The choice of catalyst is crucial for driving the reaction towards the desired product.

Diagram: General Synthetic Pathways

Caption: Allosteric inhibition of HIV-RT by an N-alkylated benzimidazole.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. N-alkylated benzimidazoles have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. [7][8] SAR for Anti-inflammatory Activity:

-

Substitution at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold significantly influences anti-inflammatory activity. [8]* N-benzyl substitution has been shown to be favorable for activity. [8]

III. Future Directions and Conclusion

The N-alkylated benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of its synthesis and the wide range of biological activities it can exhibit make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple targets involved in a disease pathway. [9]* Improving pharmacokinetic properties: Optimizing solubility, metabolic stability, and bioavailability through strategic N-alkylation and other substitutions.

-

Elucidating novel mechanisms of action: Utilizing advanced biochemical and cellular assays to uncover new biological targets for this class of compounds.

References

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI.

- N‐Alkylation of benzimidazole. | Download Scientific Diagram. ResearchGate.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.

- N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI.

- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications.

- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.

- Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (2025).

- Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Publishing.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Biological activities of benzimidazole derivatives: A review. (2021). ISCA.

- Benzimidazole derivatives as kinase inhibitors. PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC.

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

- (PDF) Synthesis and Pharmacological Profile of Benzimidazoles. ResearchGate.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC.

- N3 alkylated benzimidazole derivatives as mek inhibitors. (2002).

- Benzimidazole derivatives with antiviral activity. ResearchGate.

- Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. OPAC.

- Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. (2024). Pharmakeftiki.

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). PubMed.

- Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. (2021). SciRP.org.

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace.

- N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF. (2025). ResearchGate.

- A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020). SciSpace.

- Alkylation reaction method of benzimidazoles compounds. (None). Google Patents.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC.

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties of Benzimidazole N1-Substitution Patterns

Executive Summary

Benzimidazole is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for anthelmintics, proton pump inhibitors, and antihypertensives. Its versatility hinges on the N1-position , which acts as a molecular switch. Substitution at N1 does more than merely add bulk; it fundamentally alters the electronic landscape of the heterocyclic core, "locking" tautomeric equilibrium, modulating the basicity of the N3 nitrogen, and dictating the regioselectivity of electrophilic and nucleophilic attacks.

This guide provides a mechanistic analysis of how N1-substituents (alkyl, aryl, acyl, and protecting groups) perturb the benzimidazole electronic system, offering actionable insights for rational drug design and synthetic optimization.

Theoretical Framework: The N1 "Lock" and Electronic Perturbation

Tautomeric Locking

Unsubstituted benzimidazole exists as a rapid tautomeric equilibrium where the proton shuttles between N1 and N3. In solution, these positions are equivalent on the NMR time scale.

-

The N1-Switch: Introducing a substituent (

) at N1 breaks this symmetry. The molecule becomes fixed, distinguishing the pyrrole-like N1 (donates into the -

Implication: This "lock" defines the dipole moment vector and fixes the hydrogen bond acceptor (HBA) capability solely at N3.

Electronic Modulation Mechanisms

The electronic density of the benzene ring and the imidazole ring is coupled. N1-substituents influence the system via two primary vectors:

-

Inductive Effect (

):-

N1-Alkyl (+I): Weakly pushes electron density into the ring. Slightly increases N3 basicity.

-

N1-Acyl/Sulfonyl (-I): Strongly pulls density. Decreases N3 basicity; increases C2-H acidity.

-

-

Resonance Effect (

):-

N1-Aryl: Can be electron-donating or withdrawing depending on the aryl substituent, but often creates a conjugated system extending through the N1 lone pair.

-

N1-Lone Pair Availability: The N1 lone pair is part of the aromatic sextet. Substituents that delocalize this lone pair out of the ring (e.g., N-acetyl) destabilize the aromaticity slightly, making the ring more susceptible to nucleophilic attack at C2.

-

Visualization of Electronic Flow

The following diagram illustrates the causality between N1-substitution and distal electronic effects.

Caption: Causal flow of N1-substituent electronic effects on benzimidazole reactivity parameters.

Physicochemical Impact Data

The most critical parameter for medicinal chemists is the pKa of the conjugate acid (protonation at N3). The N1 substituent dictates this value, influencing solubility and bioavailability.

Table 1: Impact of N1-Substitution on Electronic Parameters

| N1-Substituent | Electronic Effect | pKa (Conjugate Acid)* | C2-H Acidity | Medicinal Implication |

| -H | Reference | 5.6 | Moderate | Tautomeric; promiscuous H-bonding. |

| -Methyl | +I (Weak EDG) | 5.6 - 5.8 | Low | "Locked" tautomer; slight lipophilicity boost. |

| -Ethyl/Butyl | +I (Steric bulk) | ~5.7 | Low | Increased LogP; steric hindrance at C2. |

| -Phenyl | -I / +/-M | ~4.9 - 5.1 | Moderate | |

| -Acetyl | -I, -M (Strong EWG) | ~3.5 - 4.0 | High | Labile; often serves as a prodrug/protecting group. |

| -SO₂R (Tosyl) | -I (Strong EWG) | < 3.0 | Very High | Synthetic Utility: Activates C2 for nucleophilic attack. |

*Note: Values are approximate aqueous pKa. N1-EWG significantly lowers pKa, making the drug less ionized at physiological pH (7.4), potentially improving membrane permeability but reducing solubility.

Synthetic Implications: Reactivity & Regioselectivity

C2-Lithiation and Functionalization

The C2 proton of benzimidazole is weakly acidic (pKa ~24-28 in DMSO). N1-substitution is mandatory for C2-lithiation to prevent N-deprotonation.

-

Mechanism: Treatment with n-BuLi generates a C2-lithio species.

-

The "Chelation Effect": Groups like N1-Boc or N1-SEM (2-(Trimethylsilyl)ethoxymethyl) can stabilize the C2-lithio intermediate via coordination, permitting reaction with electrophiles (aldehydes, halides).

-

Warning: N1-Alkyl benzimidazoles form stable C2-lithio species. However, N1-Tosyl or N1-Acetyl are often cleaved by n-BuLi (nucleophilic attack at the carbonyl/sulfonyl).

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack (nitration, halogenation) usually occurs on the benzene ring (positions 5/6).

-

N1-EDG (Alkyl): Activates the ring; directs incoming electrophiles to C5/C6.

-

N1-EWG (Acyl): Deactivates the ring; makes SEAr difficult, often requiring harsh conditions.

Experimental Protocols

Protocol A: Spectrophotometric Determination of pKa

Rationale: Potentiometric titration is often inaccurate for low-solubility benzimidazoles. UV-Vis spectrophotometry leverages the spectral shift between the neutral and protonated species.

Materials:

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

-

Buffer series (pH 2.0 to 8.0 in 0.5 unit increments).

-

Stock solution of N1-substituted benzimidazole (1 mM in Methanol).

Workflow:

-

Preparation: Prepare 10 mL aliquots of each buffer. Add 100 µL of compound stock to each (Final conc: 10 µM).

-

Blanking: Blank the instrument with the corresponding buffer + methanol (no compound).

-

Scanning: Scan from 200 nm to 400 nm for each pH point.

-

Isosbestic Check: Overlay spectra. A sharp isosbestic point confirms a simple two-state equilibrium (Protonated

Neutral). -

Calculation: Plot Absorbance (

of neutral form) vs. pH. Fit to the Henderson-Hasselbalch equation:

Protocol B: Regioselective N1-Alkylation

Rationale: N1-alkylation often competes with quaternary salt formation (N3 alkylation). Using mild bases and phase transfer catalysis ensures mono-alkylation.

Workflow Diagram (DOT):

Caption: Controlled N1-alkylation workflow minimizing quaternary salt formation.

Step-by-Step:

-

Dissolution: Dissolve benzimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add powdered

(2.0 eq). Stir at RT for 30 min to generate the N-anion. -

Electrophile Addition: Add Alkyl Halide (1.1 eq) dropwise. Crucial: Do not add excess electrophile to prevent quaternization at N3.

-

Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. Precipitate is usually pure enough; otherwise, recrystallize from EtOH/Water.

Medicinal Chemistry Case Study: Telmisartan

Telmisartan (Micardis) exemplifies the mastery of N1-substitution.

-

Structure: Contains a biphenyl group at the N1 position.

-

Electronic Function: The bulky lipophilic N1-group does not just fill a pocket; it modulates the electronics of the central benzimidazole to optimize

stacking with the Angiotensin II receptor (AT1). -

Solubility Engineering: The N1-group is balanced by a distal carboxylate, creating a zwitterionic character that dictates its unique pharmacokinetic profile (high protein binding, long half-life).

References

-

Electronic Effects in Heterocycles: Katritzky, A. R., et al. "Basicity and structure of benzimidazoles." Journal of the Chemical Society, Perkin Transactions 2, 1989. Link

-

pKa Determination

-

Spectrophotometric: "Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis." Journal of Chromatography A, 2002. Link

-

NMR Method: "Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy." Magnetic Resonance in Chemistry, 2015. Link

-

-

C2-Lithiation & Reactivity: "Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles." Journal of the American Chemical Society, 2019. Link

-

Biological Applications: "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic indications." RSC Advances, 2024. Link

-

Hammett Correlations: "Hammett Equation and Linear Free Energy Relationships in Heterocyclic Chemistry." Chemical Reviews, 1991. Link

Methodological & Application

Application Note: High-Selectivity Synthesis of 1-(4-Chlorobutyl)-1H-benzimidazole

Executive Summary & Strategic Rationale

The synthesis of 1-(4-chlorobutyl)-1H-benzimidazole is a critical intermediate step in the development of various piperazine-based antipsychotics (e.g., analogs of aripiprazole or domperidone) and antifungal azoles. The core challenge in this synthesis is chemoselectivity .

The objective is to attach a four-carbon linker to the benzimidazole nitrogen while retaining a reactive terminal chloride for subsequent functionalization. The primary failure mode in this reaction is bis-alkylation (dimerization), where the target product reacts again with another equivalent of benzimidazole, or elimination , where the alkyl halide converts to an alkene under harsh basic conditions.

This protocol details a high-fidelity synthesis utilizing 1-bromo-4-chlorobutane . By exploiting the nucleofugality difference between bromide (

Retrosynthetic & Mechanistic Analysis

The bond disconnection occurs at the

Reaction Scheme

Benzimidazole + 1-Bromo-4-chlorobutane

Critical Mechanistic Insight

The reaction relies on the "Leaving Group Hierarchy":

-

Step 1 (Deprotonation): The base removes the acidic proton from the benzimidazole (

). -

Step 2 (Nucleophilic Attack): The benzimidazolide anion attacks the carbon bearing the Bromine.

-

Selectivity Control: Because the C-Br bond is significantly weaker and more polarized than the C-Cl bond, the reaction proceeds almost exclusively at the bromine end under controlled temperatures (

C), leaving the chlorine intact for future steps.

Graphviz Diagram: Reaction Mechanism & Selectivity

Figure 1: Mechanistic pathway highlighting the selective attack on the bromo-terminus over the chloro-terminus.

Experimental Protocols

Two protocols are provided based on available equipment and scale.[1][2] Method A is the industry standard for purity; Method B is optimized for speed and scale-up.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| Benzimidazole | 118.14 | 1.0 | Substrate |

| 1-Bromo-4-chlorobutane | 171.46 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Method A) |

| Sodium Hydride (60% disp.) | 24.00 | 1.2 | Base (Method B) |

| Acetonitrile (ACN) | - | Solvent | Method A (Green) |

| DMF | - | Solvent | Method B (Fast) |

Method A: Mild Conditions (High Purity / High Throughput)

Recommended for medicinal chemistry library generation.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g) .

-

Base Addition: Add

(2.0 eq) . The mixture will be a suspension. -

Activation: Heat the mixture to 60°C for 30 minutes to facilitate partial deprotonation.

-

Alkylation: Add 1-bromo-4-chlorobutane (1.1 eq) dropwise over 10 minutes.

-

Note: Slow addition prevents localized high concentrations that could favor side reactions.

-

-

Reflux: Increase temperature to Reflux (

C) and stir for 12–16 hours .-

Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). Product

will be higher than starting material.

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with Water (

) and Brine ( -

Dry over

and concentrate.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

50% EtOAc in Hexanes).

Method B: Strong Base (Rapid Synthesis)

Recommended for scale-up >10g.

-

Preparation: In a dry flask under Argon/Nitrogen atmosphere, suspend NaH (1.2 eq) in dry DMF (5 mL/g) at 0°C .

-

Deprotonation: Slowly add a solution of Benzimidazole (1.0 eq) in DMF. Stir at 0°C for 30 mins, then warm to RT for 30 mins until

evolution ceases.-

Safety: Massive hydrogen gas evolution. Ensure proper venting.

-

-

Alkylation: Cool back to 0°C . Add 1-bromo-4-chlorobutane (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature. Stir for 3–5 hours .

-

Why: The benzimidazolide anion formed by NaH is highly reactive; heat is rarely needed, minimizing thermal elimination byproducts.

-

-

Quench: Pour the reaction mixture carefully into Ice Water . The product often precipitates as a solid or oil.

-

Extraction: Extract with DCM (

). Wash organic layer copiously with water (to remove DMF).

Quality Control & Characterization

Expected Analytical Data

-

Appearance: Pale yellow oil or low-melting solid.

-

Yield: 75% – 90% (Method A), 85% – 95% (Method B).

NMR Interpretation (Diagnostic Signals)

To validate the structure, look for the triplet signals of the butyl chain.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| N-CH2 | 4.15 – 4.25 | Triplet | 2H |

| Cl-CH2 | 3.50 – 3.60 | Triplet | 2H |

| Internal CH2 | 1.80 – 2.00 | Multiplet | 4H |

| Aromatic (Benzimidazole) | 7.20 – 8.00 | Multiplet | 4H |

| C2-H (Imidazole ring) | ~7.95 | Singlet | 1H |

Note: If the Cl-CH2 triplet is missing or shifted significantly upfield, suspect cyclization to a quaternary salt.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent (if using NaH) | Ensure anhydrous DMF/ACN; use molecular sieves. |

| Dimer Formation | Excess Benzimidazole or high temp | Maintain strict 1.1 eq of Alkyl Halide; keep temp |

| Product is Quaternary Salt | Reaction ran too long or too hot | Stop reaction immediately upon consumption of SM; do not overnight reflux unnecessarily. |

| Sticky Gum | Residual DMF | Wash organic layer with 5% LiCl solution or copious water. |

References

-

Selectivity in Benzimidazole Alkylation

- Source:Journal of Medicinal Chemistry. The preference for alkylation at the position using mild bases is well-documented in the synthesis of antihistamines and antifungals.

-

Citation: Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389–438.

-

Protocol for

-Alkylation (General):- Source:European Journal of Medicinal Chemistry.

-

Citation: Ozden, S., et al. (2005). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 40(10), 1003-1006.

-

Use of 1-Bromo-4-chlorobutane

- Source:Organic Process Research & Development. Discusses the chemoselectivity of mixed dihalides in nucleophilic substitutions.

-

Citation: Dugger, R. W., et al. (2005). Survey of GMP Bulk Reactions. Organic Process Research & Development, 9(3), 253–258.

-

Specific Analogous Synthesis (Grounding)

- Source:Bioorganic & Medicinal Chemistry.

-

Citation: Spasov, A. A., et al. (1999). Synthesis and pharmacological activity of 1-alkylbenzimidazoles. Pharmaceutical Chemistry Journal, 33, 232–243.

Sources

Application Notes & Protocols: 1-(4-Chlorobutyl)benzimidazole as a Versatile Intermediate for the Synthesis of Task-Specific Ionic Liquids

Authored by: Gemini, Senior Application Scientist

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" and functional materials due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solubility.[1][2] The ability to modify their cation and anion components allows for the fine-tuning of these properties for specific applications in catalysis, electrochemistry, biomass processing, and pharmaceuticals.[3][4] Among the diverse array of available cations, those based on the benzimidazole scaffold are of particular interest. The benzimidazole moiety, a key pharmacophore in many bioactive molecules, imparts unique characteristics to the resulting ILs, leading to applications as potent antimicrobial and anticancer agents.[5][6][7]

This guide details the synthesis and application of 1-(4-chlorobutyl)benzimidazole, a key intermediate that serves as a versatile platform for creating a wide range of novel benzimidazolium-based ionic liquids. The presence of a reactive terminal chlorobutyl chain allows for subsequent quaternization reactions with various nucleophiles, enabling the straightforward introduction of diverse functionalities and the synthesis of both simple and dicationic (gemini) ionic liquids.

Part 1: Synthesis of the Intermediate: 1-(4-Chlorobutyl)benzimidazole

The synthesis of 1-(4-chlorobutyl)benzimidazole is typically achieved through the N-alkylation of benzimidazole with an excess of a suitable bifunctional electrophile, such as 1,4-dichlorobutane. The use of a molar excess of the dihaloalkane is a strategic choice to favor mono-alkylation and minimize the formation of the bis-benzimidazolium dicationic salt as a byproduct. The reaction is facilitated by a base in a polar aprotic solvent.

Experimental Protocol: Synthesis of 1-(4-Chlorobutyl)benzimidazole

This protocol describes the N-alkylation of benzimidazole using 1,4-dichlorobutane under basic conditions.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Benzimidazole | 118.14 | 5.91 g | 0.05 | Purity ≥ 98% |

| 1,4-Dichlorobutane | 127.01 | 31.75 g (28.1 mL) | 0.25 | Use in 5-fold molar excess |

| Potassium Hydroxide (KOH) | 56.11 | 3.37 g | 0.06 | Use in slight excess (1.2 eq) |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | Anhydrous/Dry |

| Ethyl Acetate | 88.11 | As needed | - | For extraction and chromatography |

| Hexane | 86.18 | As needed | - | For chromatography |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (5.91 g, 0.05 mol) and powdered potassium hydroxide (3.37 g, 0.06 mol).

-

Solvent and Reagent Addition: Add 150 mL of dry acetonitrile to the flask, followed by the dropwise addition of 1,4-dichlorobutane (28.1 mL, 0.25 mol) over 15 minutes with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain under a nitrogen atmosphere for 24-48 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Work-up: After cooling the mixture to room temperature, filter off the inorganic salts (KCl) and wash the solid residue with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent and excess 1,4-dichlorobutane under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically an oil or semi-solid) is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50) to isolate the desired 1-(4-chlorobutyl)benzimidazole.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The product should be stored in a cool, dry place away from light.

Caption: General workflow for ionic liquid synthesis via quaternization.

Specific Protocol: Synthesis of a Dicationic (Gemini) Ionic Liquid

This protocol details the synthesis of 1-(4-(3-methyl-1H-benzimidazol-3-ium)butyl)-1H-benzimidazole dichloride, a dicationic or "gemini" ionic liquid, which often exhibit unique properties such as lower critical micelle concentrations and enhanced biological activity.

Table 2: Reagents and Materials for Dicationic IL Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-(4-Chlorobutyl)benzimidazole | 208.68 | 2.09 g | 0.01 | Synthesized as per Part 1 |

| 1-Methylbenzimidazole | 132.16 | 1.45 g | 0.011 | Use in slight excess (1.1 eq) |

| Toluene | 92.14 | 50 mL | - | Anhydrous/Dry |

| Diethyl Ether | 74.12 | As needed | - | For precipitation |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorobutyl)benzimidazole (2.09 g, 0.01 mol) and 1-methylbenzimidazole (1.45 g, 0.011 mol) in 50 mL of dry toluene.

-

Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere and stir for 72 hours. [8]The formation of a precipitate is often observed as the ionic liquid product is typically insoluble in toluene.

-

Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. If not, add diethyl ether (approx. 50 mL) to induce precipitation of the product.

-

Washing and Drying: Wash the collected solid product thoroughly with diethyl ether (3 x 20 mL) to remove any unreacted starting materials. Dry the white solid under high vacuum at 60°C for 24 hours.

-

Characterization: Confirm the structure of the dicationic ionic liquid by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product is a chloride salt. If a different anion is desired (e.g., PF₆⁻, NTf₂⁻), an additional anion metathesis step can be performed by reacting the chloride salt with a suitable alkali metal salt (e.g., KPF₆ or LiNTf₂) in a solvent like water or methanol. [9]

Part 3: Physicochemical Properties and Characterization

The properties of the resulting ionic liquids are highly dependent on the nature of the cation and the counter-anion. The modular synthesis enabled by the 1-(4-chlorobutyl)benzimidazole intermediate allows for systematic studies of structure-property relationships.

Table 3: Representative Physicochemical Properties of Benzimidazolium-based Ionic Liquids

| Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (Tₔ) (°C) | Key Feature |

| 1-Butyl-3-methylbenzimidazolium | Br⁻ | ~75 | > 250 | Standard BIL structure |

| 1-Butyl-3-methylbenzimidazolium | [NTf₂]⁻ | < 25 | > 400 | Increased thermal stability, hydrophobic [9] |

| Dicationic (from Part 2) | 2Cl⁻ | > 150 | > 250 | High melting point, potential for self-assembly |

| Functionalized (e.g., with -OH) | Cl⁻ | Variable | ~200-250 | Introduction of H-bonding capability |

Note: Data is representative and can vary based on purity and specific structure. Tₔ is the onset decomposition temperature.

Part 4: Safety and Handling

1-(4-Chlorobutyl)benzimidazole:

-

Hazards: As with many alkylating agents, this compound should be treated as potentially harmful. It may be an irritant to the skin, eyes, and respiratory system. [10]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin.

Ionic Liquids:

-

Hazards: While ILs have negligible vapor pressure, they are not inherently "safe." Their toxicity profiles vary widely. Some may be skin irritants or have long-term environmental effects. * Handling: Handle with appropriate PPE. Although non-volatile, direct contact should be avoided. Dispose of ILs and related waste according to institutional and local regulations.

Conclusion

1-(4-chlorobutyl)benzimidazole is a highly valuable and versatile intermediate for the synthesis of advanced ionic liquids. Its straightforward preparation and the reactivity of the terminal chloro group provide a reliable platform for developing a diverse range of mono- and dicationic benzimidazolium salts. This modular approach facilitates the systematic investigation of structure-activity relationships and the design of task-specific ionic liquids for applications ranging from green chemistry to biomedical materials.

References

-

Guglielmero, L.; et al. (2021). Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids. Molecules, 26(14), 4185. [Link]

-

Ghosal, A.; et al. (2021). Insights into the Formations of Host–Guest Complexes Based on the Benzimidazolium Based Ionic Liquids−β-Cyclodextrin Systems. ACS Omega, 6(1), 16-29. [Link]

-

Singh, S.; et al. (2022). Functionalized Imidazolium/Benzimidazolium-Derived Ionic Liquid-Based Materials for Biomedical Applications. ResearchGate. [Link]

-

Verma, C.; et al. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 7, 73. [Link]

-

Wang, S.; et al. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Chemical Society Reviews, 52(20), 7150-7191. [Link]

- CN104496909A - Dicaryon benzimidazole ionic salt as well as preparation method and application thereof.

-

Ouattara, M.; et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

-

S. V. Ryabukhin, et al. (2006). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 3715-3726. [Link]

- CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

R. Dubey, N. S. H. N. Moorthy. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55, 115-117. [Link]

-

Organic Chemistry Portal. (2020). Synthesis of benzimidazoles. [Link]

-

S. Devikala, et al. (2020). D-Glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles. Journal of Organic Chemistry, 85, 11531-11540. [Link]

-

T. Lv, et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Journal of Organic Chemistry, 78, 5723-5730. [Link]

-

M. R. Poor Heravi, et al. (2016). A highly α-regioselective N-nucleophilic allylic substitution of cyclic MBH alcohols and acetates with imidazole or benzimidazole. Beilstein Journal of Organic Chemistry, 12, 1926-1934. [Link]

-

M. C. S. S. Santos, et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics, 12(11), 1069. [Link]

-

M. R. Shaghaghi, et al. (2025). Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. Journal of Synthetic Chemistry. [Link]

-

J. You, et al. (2013). Copper-catalyzed direct aryl quaternization of N-substituted imidazoles to form imidazolium salts. PubMed. [Link]

-

M. L. Lopez-Rodriguez, et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. [Link]

-

G. Roman. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

-

K. K. Reddy and N. V. S. Rao. (1968). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69, 141-148. [Link]

-

M. Asif. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103447. [Link]

-

M. G. Bogdanov, et al. (2016). Physicochemical Properties of New Imidazolium-Based Ionic Liquids Containing Aromatic Group. Journal of Chemical & Engineering Data, 61(7), 2424-2432. [Link]

-

De La Salle University. (n.d.). Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions. [Link]

- M. G. Bogdanov, et al. (n.d.). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. [No Source Provided].

-

s d fine-chem limited. (n.d.). benzimidazole SAFETY DATA SHEET. [Link]

Sources

- 1. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]

- 4. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Formations of Host–Guest Complexes Based on the Benzimidazolium Based Ionic Liquids−β-Cyclodextrin Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. CN104496909A - Dicaryon benzimidazole ionic salt as well as preparation method and application thereof - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Synthesis of bis-benzimidazole derivatives using chlorobutyl linkers

Application Note: Optimized Synthesis of Bis-Benzimidazole Derivatives via Chlorobutyl Linkers

-Bis(benzimidazol-1-yl)butane DerivativesExecutive Summary

This guide details the synthesis of symmetric bis-benzimidazole derivatives linked by a 1,4-chlorobutyl chain. These compounds are critical scaffolds in medicinal chemistry, serving as minor groove DNA binders, antimicrobial agents, and flexible ligands for metallo-supramolecular assemblies.

While conceptually simple, the

Mechanistic Insight & Reaction Design

The Challenge of the Linker

1,4-Dichlorobutane is significantly less reactive than its dibromo or diiodo counterparts due to the stronger C-Cl bond. Direct alkylation often requires harsh conditions that degrade sensitive substituents.

-

Solution: We employ Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) as a catalyst. This facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide, accelerating the

attack by the benzimidazole nucleophile.

Stoichiometric Control

The reaction proceeds in two steps:

-

Formation of the mono-alkylated intermediate (1-(4-chlorobutyl)-1H-benzimidazole).

-

Coupling of the second benzimidazole unit to form the bis-derivative.[1]

-

Critical Parameter: To suppress the isolation of the mono-product, a 2.2 to 2.5 molar excess of the benzimidazole substrate relative to the linker is required.

Reaction Pathway Diagram

The following diagram illustrates the sequential alkylation and the catalytic cycle involved.

Figure 1: Mechanistic pathway for the Finkelstein-assisted synthesis of bis-benzimidazoles.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Benzimidazole Derivative | Substrate | 2.5 | Dry thoroughly before use. |

| 1,4-Dichlorobutane | Linker | 1.0 | Density ~1.14 g/mL. |

| Potassium Carbonate ( | Base | 6.0 | Anhydrous; grind to fine powder. |

| Potassium Iodide (KI) | Catalyst | 0.2 | Activates the chloride. |

| DMF or Acetonitrile | Solvent | - | DMF for solubility; MeCN for easier workup. |

Step-by-Step Procedure

1. Activation of Nucleophile:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 mmol of the Benzimidazole derivative in 10 mL of anhydrous DMF (or Acetonitrile).

-

Add 6.0 mmol of anhydrous

. -

Stir at Room Temperature (RT) for 30 minutes. Observation: The mixture may become cloudy as the salt forms.

2. Linker Addition & Catalysis:

-

Add 0.2 mmol of KI (or TBAI).

-

Add 1.0 mmol of 1,4-Dichlorobutane dropwise via syringe.

-

Why: Dropwise addition prevents localized high concentrations of linker, favoring the desired kinetics.

3. Reaction:

-

Heat the mixture to 80–90°C for 12–16 hours.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 3:1). The bis-product typically has a lower

than the mono-intermediate due to increased polarity and pi-stacking interactions.

4. Workup & Purification:

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water . Stir vigorously for 20 minutes.

-

Precipitation: The bis-benzimidazole is often hydrophobic and will precipitate as a white/off-white solid.

-

Filtration: Filter the solid under vacuum. Wash with copious water to remove residual DMF and inorganic salts (

, -

Purification Decision:

-

If solid is pure (by TLC): Dry in a vacuum oven at 50°C.

-

If sticky/impure: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (DCM/MeOH gradient).

-

Quality Control & Characterization

To validate the synthesis, specific spectral signatures must be confirmed.

Critical Quality Attributes (CQA)

| Attribute | Method | Expected Observation |

| Linker Integration | Two distinct triplets/multiplets for the butyl chain. | |

| Symmetry | The number of signals should match half the atoms in the molecule, confirming symmetric substitution. | |

| Conversion | LC-MS | Single peak with mass |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

-

Matthews, C. J., et al. (2023). "Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective." Inorganics. Available at: [Link]

-

Khanna, L., et al. (2012). "Synthetic Routes to Symmetric Bisbenzimidazoles: A Review." Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Abdelfattah, M. S. (2018).[2] "Synthesis and Chemistry of Bis-imidazole Derivatives: A Review." Global Journal of Science Frontier Research.[2] Available at: [Link]

-

Organic Chemistry Portal. "Benzimidazole Synthesis and Reactions." Available at: [Link]

Sources

Application Notes & Protocols: Phase Transfer Catalysis for Benzimidazole Alkylation

Introduction: The Strategic Importance of Benzimidazole N-Alkylation

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][3] The functionalization of the benzimidazole core, particularly through N-alkylation, is a critical step in the synthesis of these high-value molecules, as the nature of the substituent on the nitrogen atom profoundly influences the compound's biological activity and pharmacokinetic profile.